3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea
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Overview
Description
3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a diphenylurea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a diphenylurea derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea
- 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1,1-diphenylurea
Uniqueness
What sets 3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-27-17-19(16-26-27)22-14-18(12-13-24-22)15-25-23(29)28(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,16-17H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGAQVCRVIYFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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